molecular formula C11H9BrN2O3 B1519843 4-bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 182415-28-7

4-bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1519843
CAS No.: 182415-28-7
M. Wt: 297.1 g/mol
InChI Key: FDRWGMORGBCDFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is a chemical compound characterized by its bromine and methoxy groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

  • Bromination: The starting material, 4-methoxyphenylhydrazine, undergoes bromination to introduce the bromine atom.

  • Condensation: The brominated compound is then condensed with a suitable carboxylic acid derivative to form the pyrazole ring.

  • Purification: The final product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to investigate enzyme inhibition and receptor binding. Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid exerts its effects involves:

  • Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

  • Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • 4-Bromo-3-methoxyphenol: Similar structure but lacks the pyrazole ring.

  • 3-Bromo-4-methoxyphenyl mesylate: Contains a mesylate group instead of the carboxylic acid group.

  • 4-Hydroxy-3-methoxyphenylboronic acid: Contains a boronic acid group instead of the bromine atom.

Uniqueness: 4-Bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is unique due to its combination of bromine, methoxy, and pyrazole groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c1-17-7-4-2-6(3-5-7)9-8(12)10(11(15)16)14-13-9/h2-5H,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRWGMORGBCDFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 3
4-bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 4
4-bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 5
4-bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4-bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.